molecular formula C11H8ClNO2 B1347287 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2,5-dione CAS No. 58670-25-0

1-(3-chloro-2-methylphenyl)-1H-pyrrole-2,5-dione

Cat. No. B1347287
CAS RN: 58670-25-0
M. Wt: 221.64 g/mol
InChI Key: XQCSESYNWRKWCB-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Corrosion Inhibition

One of the significant applications of 1H-pyrrole-2,5-dione derivatives is their use as efficient organic inhibitors for the corrosion of carbon steel in hydrochloric acid medium. Research has shown that derivatives like 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD) are good corrosion inhibitors, with their efficiency increasing with concentration. These compounds are primarily mixed-type inhibitors and adhere to the steel surface through a chemisorption process. Theoretical quantum chemical calculations complement these findings by establishing a relationship between molecular structures and inhibition efficiencies (Zarrouk et al., 2015).

Polymer and Material Science

1H-pyrrole-2,5-dione derivatives have been utilized in the synthesis of highly luminescent polymers and conjugated polymers for electronic applications. These derivatives serve as core units in polymers, exhibiting strong fluorescence and solubility in common organic solvents. For instance, polymers containing 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units show promising optical and electronic properties, making them suitable for applications such as organic electronics and solar cells. The synthesis approach and the resulting polymers' properties highlight the potential of these derivatives in advanced material science (Zhang & Tieke, 2008).

Electronic and Optical Materials

Furthermore, the incorporation of 1H-pyrrole-2,5-dione units into conjugated polymers has been explored for photoluminescent and electrochemical applications. These materials demonstrate good solubility, processability, and high photochemical stability, making them ideal candidates for the development of electronic devices, including photovoltaic cells. Their unique structural features contribute to their potential in electronic applications, such as in the synthesis of n-type conjugated polyelectrolytes for electron transport layers in polymer solar cells (Hu et al., 2015).

Safety And Hazards

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properties

IUPAC Name

1-(3-chloro-2-methylphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11(13)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCSESYNWRKWCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287949
Record name 1-(3-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287949
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Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-2-methylphenyl)-1H-pyrrole-2,5-dione

CAS RN

58670-25-0
Record name 58670-25-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chloro-2-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
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